The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide
The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-D-Dap(Boc)-OH, an orthogonally protected derivative of D-2,3-diaminopropionic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the β-amino side-chain, offers exceptional versatility for the synthesis of complex and modified peptides. This guide provides an in-depth technical overview of the applications of Fmoc-D-Dap(Boc)-OH, including detailed experimental protocols, quantitative data analysis, and visual representations of key synthetic workflows and mechanisms. The strategic use of this non-proteinogenic amino acid enables the development of novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability, functionality, and biological activity.
Introduction
The pursuit of novel peptide architectures with tailored properties is a cornerstone of contemporary drug discovery and biomedical research. Non-proteinogenic amino acids, such as D-2,3-diaminopropionic acid (D-Dap), offer a powerful means to introduce structural diversity and functional modifications into peptide sequences. The presence of a second amino group on the side chain of D-Dap provides a versatile handle for various chemical elaborations, including the synthesis of cyclic peptides, branched peptides, and peptide conjugates.
The successful incorporation of D-Dap into a growing peptide chain via SPPS necessitates a robust orthogonal protection strategy to differentiate the reactivity of the α- and β-amino groups. Fmoc-D-Dap(Boc)-OH fulfills this requirement by employing two distinct protecting groups that can be selectively removed under different chemical conditions. This allows for precise control over the peptide synthesis process, enabling site-specific modifications and the construction of intricate peptide structures.[1][2]
This technical guide will explore the multifaceted applications of Fmoc-D-Dap(Boc)-OH in peptide synthesis, with a focus on its role in the development of DOTA-conjugated peptides for medical imaging, the creation of cyclic peptides with constrained conformations, and the design of pH-responsive peptides for targeted drug and gene delivery.
Core Applications of Fmoc-D-Dap(Boc)-OH
The unique structural attributes of Fmoc-D-Dap(Boc)-OH make it an invaluable tool for a range of advanced peptide synthesis applications.
Synthesis of DOTA-Peptides for Medical Imaging
Fmoc-D-Dap(Boc)-OH serves as a critical linker for the conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides.[3] DOTA can form stable complexes with various metal ions, including radionuclides used in Positron Emission Tomography (PET) and contrast agents for Magnetic Resonance Imaging (MRI).[4][5] By incorporating Fmoc-D-Dap(Boc)-OH into a peptide sequence, the Boc-protected side chain can be selectively deprotected on-resin to expose the β-amino group, which then serves as an attachment point for DOTA. This strategy allows for the precise placement of the chelating agent within the peptide sequence, which can be crucial for optimizing the biological activity and imaging properties of the final conjugate.[6]
Construction of Cyclic Peptides
Peptide cyclization is a widely employed strategy to enhance the conformational stability, receptor binding affinity, and proteolytic resistance of peptides.[7] Fmoc-D-Dap(Boc)-OH can facilitate the formation of lactam-bridged cyclic peptides. After incorporation into the peptide chain, the orthogonal protecting groups can be selectively removed to allow for the formation of an amide bond between the side-chain amino group of D-Dap and a carboxylic acid group elsewhere in the peptide, either at the C-terminus or on the side chain of an acidic amino acid like aspartic acid or glutamic acid.[8] The D-configuration of the amino acid can induce specific turns in the peptide backbone, which may favor cyclization.[9][10]
Design of pH-Responsive Peptides for Drug and Gene Delivery
Peptides containing ionizable amino acids, such as diaminopropionic acid, can exhibit pH-responsive behavior.[11][12][13] This property is particularly valuable for the development of smart drug and gene delivery systems that can selectively release their cargo in the acidic microenvironment of tumors or within the endosomes of cells.[14][15] The side-chain amino group of D-Dap has a pKa that allows it to become protonated at acidic pH. This change in charge can trigger conformational changes in the peptide, leading to the disruption of carrier vesicles and the release of therapeutic agents.[9][11]
Data Presentation
The efficiency of peptide synthesis is influenced by various factors, including the choice of coupling reagents, deprotection conditions, and the specific amino acid sequence. The following tables summarize available quantitative data related to the synthesis and modification of peptides containing diaminopropionic acid and related structures.
| Parameter | Condition | Yield/Efficiency | Reference |
| DOTA-Peptide Synthesis | On-resin DOTA conjugation to bombesin peptides | Satisfactory yields (up to 40%) | [16] |
| Synthesis of DOTA-c(RGDfK) azide precursor | 21% after HPLC purification | [6] | |
| Synthesis of NODIA-Me-c(RGDfK) | 72% after HPLC purification | [17] | |
| Peptide Cyclization | On-resin cyclization leading to a piperidide side-product | Major side-product observed | [8] |
| Imidazole-catalyzed cyclization of a linear peptide thioester | 46% isolated yield for Tyrocidine A | [18] | |
| Cyclization of linear Gly-Pro to cyclo-Pro-Gly | ~2% yield without catalyst, ~10% with P3m | [19] | |
| Boc Deprotection | FeCl3-mediated Boc deprotection on Rink amide resin | Reaction completed within 1.5 hours | [5] |
| Oxalyl chloride/MeOH for N-Boc deprotection | Yields up to 90% | [17] | |
| 10% H2SO4 in dioxane for selective Boc deprotection on Wang resin | Minimal cleavage from resin | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-D-Dap(Boc)-OH in SPPS and its subsequent modification.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, including Fmoc-D-Dap(Boc)-OH, into a peptide chain on a solid support.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[20]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.[21]
-
Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15-20 minutes with fresh solution.[20][22]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[20]
3. Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.[20][22]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[20][22]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).[3] If the test is positive, a recoupling step may be necessary.
4. Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[20]
5. Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective On-Resin Boc Deprotection of the D-Dap(Boc) Side Chain
This protocol describes the selective removal of the Boc protecting group from the D-Dap side chain while the peptide remains attached to the resin and the N-terminal Fmoc group is intact.
1. Resin Preparation:
-
Ensure the N-terminus of the peptide-resin is protected with an Fmoc group.
-
Wash the peptide-resin with dichloromethane (DCM) (3 times).
2. Boc Deprotection:
-
Prepare a solution of 10-50% trifluoroacetic acid (TFA) in DCM. A lower concentration of TFA (e.g., 10-20%) is recommended to minimize premature cleavage from acid-sensitive resins like Wang resin.[23]
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[23]
-
Repeat the treatment with a fresh solution if necessary.
3. Neutralization and Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with a 10% solution of DIPEA in DCM (2 times for 5 minutes each).
-
Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent reaction on the side chain.
Protocol 3: Final Cleavage and Global Deprotection
This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis step, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[24] For peptides without sensitive residues like tryptophan or cysteine, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.[24]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[24]
-
Agitate the mixture at room temperature for 2-4 hours.[24]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Mandatory Visualizations
Orthogonal Protection and Deprotection Strategy
Caption: Orthogonal protection strategy of Fmoc-D-Dap(Boc)-OH in SPPS.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conceptual Workflow for pH-Responsive Gene Delivery
References
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- 4. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress of pH-Responsive Peptides, Polypeptides, and Their Supramolecular Assemblies for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and preclinical evaluation of a 68Ga-labelled c(RGDfK) conjugate comprising the bifunctional chelator NODIA-Me - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 22. rsc.org [rsc.org]
- 23. chempep.com [chempep.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
